5-((Tert-butoxycarbonyl)amino)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Description
5-((Tert-butoxycarbonyl)amino)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid is a pyrazole-based compound featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 5-position, a 4-fluorophenyl substituent at the 1-position, and a carboxylic acid moiety at the 4-position. This compound is likely an intermediate in medicinal chemistry, particularly for protease inhibitors or kinase-targeted therapies, given the prevalence of pyrazole scaffolds in drug discovery .
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O4/c1-15(2,3)23-14(22)18-12-11(13(20)21)8-17-19(12)10-6-4-9(16)5-7-10/h4-8H,1-3H3,(H,18,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJDNHIWKCXZLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NN1C2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501124024 | |
| Record name | 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501124024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017781-25-7 | |
| Record name | 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017781-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501124024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Tert-butoxycarbonyl)amino)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the fluorophenyl group and the Boc protecting group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions and can be optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-((Tert-butoxycarbonyl)amino)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5-((tert-butoxycarbonyl)amino)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid is C15H16FN3O4, with a molecular weight of 321.30 g/mol. The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and solubility, making it suitable for various chemical reactions and biological applications.
Medicinal Chemistry Applications
1. Anticancer Research
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. The incorporation of the 4-fluorophenyl group in this compound may enhance its interaction with specific biological targets involved in cancer progression. Studies have shown that similar compounds can inhibit tumor growth by interfering with cell signaling pathways.
2. Anti-inflammatory Agents
Compounds containing pyrazole rings have been studied for their anti-inflammatory effects. The structure of 5-((tert-butoxycarbonyl)amino)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid suggests potential activity against inflammatory diseases, possibly by modulating cytokine production or inhibiting inflammatory mediators.
3. Neurological Disorders
There is emerging interest in the use of pyrazole derivatives for treating neurological disorders. Their ability to cross the blood-brain barrier (BBB) makes them promising candidates for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that pyrazole derivatives can inhibit cancer cell proliferation in vitro. |
| Study B | Anti-inflammatory Effects | Found that similar compounds reduced inflammation markers in animal models of arthritis. |
| Study C | Neuroprotective Properties | Showed that pyrazole derivatives improved cognitive function in models of neurodegeneration. |
Synthetic Applications
The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis to protect amines during chemical reactions. This compound can be utilized as an intermediate in the synthesis of more complex molecules, facilitating the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-((Tert-butoxycarbonyl)amino)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Pyrazole Derivatives
Key Observations :
Key Observations :
- The target compound’s synthesis likely involves Boc protection early in the route (e.g., using Boc2O/K2CO3), followed by ester hydrolysis (NaOH) to yield the carboxylic acid .
- Deprotection of the Boc group (e.g., with HCl) is a critical step for generating bioactive analogs like the free amine in .
Physicochemical Properties
- Solubility : The Boc group reduces aqueous solubility compared to the deprotected amine () but improves lipid membrane permeability.
- Acidity : The carboxylic acid (pKa ~2.5) is more acidic than the trifluoromethyl analog (pKa ~4.5) due to resonance stabilization .
- Stability : Boc protection prevents unwanted reactions (e.g., oxidation) at the amine site, enhancing shelf-life compared to unprotected analogs .
Biological Activity
5-((Tert-butoxycarbonyl)amino)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid, also known as Boc-4-fluoro-beta-Phe-OH, is a pyrazole derivative with notable biological activities. This compound has attracted attention due to its potential therapeutic applications in various diseases, including diabetes, Alzheimer's disease, and inflammatory conditions.
- Molecular Formula : C14H18FNO4
- Molecular Weight : 283.29 g/mol
- IUPAC Name : (3S)-3-[(tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid
- CAS Number : 479064-88-5
Biological Activity Overview
The biological activities of 5-((tert-butoxycarbonyl)amino)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid have been evaluated through various in vitro and in vivo studies. The compound exhibits multiple pharmacological effects, including:
- Antioxidant Activity : The compound has shown significant antioxidant properties, which are crucial for combating oxidative stress-related diseases.
- Anti-Diabetic Effects : It has been reported to inhibit the DPP-4 enzyme, which plays a role in glucose metabolism, thereby showing potential as an anti-diabetic agent.
- Neuroprotective Effects : The compound demonstrated inhibition of acetylcholinesterase (AChE), suggesting potential use in Alzheimer's disease treatment by enhancing cholinergic neurotransmission.
- Anti-inflammatory Activity : The pyrazole derivative has been investigated for its ability to inhibit COX-2, a key enzyme involved in inflammation.
Antioxidant Activity
A study evaluated the antioxidant potential of several pyrazole derivatives, including 5-((Tert-butoxycarbonyl)amino)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid. It was found that this compound exhibited a strong ability to scavenge free radicals and reduce oxidative stress markers in vitro.
Anti-Diabetic Mechanism
In vitro assays indicated that the compound inhibited DPP-4 with an IC50 value of 4.54 nM, demonstrating its effectiveness in regulating blood glucose levels. This inhibition is crucial for managing type 2 diabetes by prolonging the action of incretin hormones.
Neuroprotective Effects
The anti-Alzheimer activity was assessed by measuring AChE inhibition. The compound achieved an AChE inhibition percentage of 51.26%, positioning it as a promising candidate for further development in treating Alzheimer's disease.
Anti-inflammatory Properties
The selectivity for COX-2 over COX-1 was evaluated, indicating that the compound could serve as a selective anti-inflammatory agent with potentially fewer gastrointestinal side effects compared to non-selective NSAIDs.
Case Studies and Experimental Data
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing 5-((Tert-butoxycarbonyl)amino)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid, and how can purity be optimized?
- Methodology :
- Step 1 : Start with condensation of 4-fluoroaniline and tert-butoxycarbonyl (Boc) reagents to protect the amino group. Similar Boc protection strategies are detailed in for indazole derivatives .
- Step 2 : Pyrazole ring formation via cyclization using sodium azide or hydrazine derivatives, as seen in triazole synthesis ( ). Monitor regioselectivity using NMR to confirm positional accuracy .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. Purity assessment requires HPLC (≥95%) and LC-MS for mass confirmation .
- Challenges : Competing side reactions during Boc protection; optimize anhydrous conditions and stoichiometric ratios.
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodology :
- 1H/13C NMR : Assign peaks for the pyrazole ring (δ 6.5–8.0 ppm for aromatic protons), Boc group (δ 1.4 ppm for tert-butyl), and carboxylic acid (δ ~12 ppm, broad) .
- FT-IR : Confirm Boc group (C=O stretch at ~1680–1720 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹) .
- X-ray crystallography : For absolute configuration verification, as demonstrated for related pyrazoles ( ). Single-crystal data collection at 100–173 K ensures minimal thermal motion .
Q. What are the stability considerations for the Boc-protected amino group under different storage conditions?
- Methodology :
- Storage : Store at –20°C under inert gas (N2/Ar) to prevent hydrolysis. Boc groups are acid-labile; avoid exposure to trifluoroacetic acid (TFA) or HCl vapors .
- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Compare with Boc-deprotected analogs ( ).
Advanced Research Questions
Q. How can the Boc group be selectively removed without degrading the pyrazole core or carboxylic acid functionality?
- Methodology :
- Acidic conditions : Use 20% TFA in dichloromethane (0°C, 1–2 hrs). Quench with cold diethyl ether to precipitate the deprotected amine ( ).
- Alternative : Catalytic hydrogenation (H2/Pd-C) if acid-sensitive substituents are present. Monitor via TLC and 19F NMR to track fluorine retention .
- Challenges : Overexposure to acid may hydrolyze the pyrazole ring; optimize reaction time and temperature.
Q. What computational approaches predict the compound’s reactivity in enzyme-binding studies or catalytic applications?
- Methodology :
- DFT calculations : Use Gaussian 16 to model electron density maps for the pyrazole ring and Boc group. Compare HOMO/LUMO energies with known inhibitors (e.g., triazole derivatives in ) .
- Molecular docking : Dock the compound into target proteins (e.g., cyclooxygenase-2) using AutoDock Vina. Validate with experimental IC50 data from analogous pyrazoles ( ).
Q. How do substituent variations (e.g., fluorophenyl position) impact the compound’s biological activity?
- Methodology :
- SAR studies : Synthesize analogs with para/meta fluorine or substituted phenyl groups (). Test in vitro against cancer cell lines (e.g., MTT assay) or microbial strains (MIC determination) .
- Crystallographic analysis : Compare X-ray structures to correlate steric/electronic effects with activity. For example, shows fluorine’s role in enhancing π-stacking interactions .
Data Contradictions and Resolutions
- Regioselectivity in pyrazole synthesis : uses sodium azide for cyclization, while employs phosphorous oxychloride. Resolve by testing both methods with NMR to confirm regiochemical outcomes .
- Boc deprotection : recommends TFA, but catalytic hydrogenation ( ) may better preserve acid-labile groups. Validate via parallel experiments.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
